molecular formula C20H17ClN6OS B2605142 N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895119-95-6

N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B2605142
CAS No.: 895119-95-6
M. Wt: 424.91
InChI Key: IKMUQEFJCTYFCL-UHFFFAOYSA-N
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Description

The compound “N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide” is a complex organic molecule. It contains several functional groups, including a triazole ring, a thiadiazole ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the triazole and thiadiazole rings, as well as the amide group, contribute to its unique chemical properties .

Scientific Research Applications

Synthetic Pathways and Chemical Properties Research has explored synthetic pathways involving similar compounds, highlighting methodologies for creating compounds with 1,2,4-triazole and 1,3,4-thiadiazole moieties. These studies provide insights into the chemical behavior and potential applications of such compounds in developing new materials or pharmaceuticals. For instance, the work by Shiradkar and Kale discusses the microwave-assisted synthesis of s-triazolo[3,4-b][1,3,4]thiadiazoles, a process that could be relevant for synthesizing compounds with similar structures to the compound , showcasing the potential for creating various bioactive molecules through efficient synthetic routes (Shiradkar & Kale, 2006).

Pharmacological Activities Compounds structurally related to N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide have been studied for their pharmacological potential, including antimicrobial and antifungal activities. For example, research by Desai, Rajpara, and Joshi on thiazole derivatives incorporating thiazole rings demonstrated significant antibacterial and antifungal efficacy, which suggests that compounds with similar chemical frameworks may also exhibit notable biological activities (Desai, Rajpara, & Joshi, 2013). Additionally, Tehranchian et al. explored the antibacterial activities of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl] derivatives, further underscoring the potential of such compounds in antimicrobial applications (Tehranchian et al., 2005).

Material Science Applications The intricate molecular architecture of this compound may also find applications in material science, particularly in the development of new liquid crystalline materials or as ligands for metal-catalyzed reactions. Research by Tomma, Rou'il, and Al-dujaili on compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings revealed their potential in creating liquid crystalline materials, indicating that similar structural analogs could be explored for their mesomorphic behaviors (Tomma, Rou'il, & Al-dujaili, 2009).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .

Properties

IUPAC Name

N-[3-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6OS/c1-11-5-4-6-14(9-11)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)16-10-15(21)8-7-12(16)2/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMUQEFJCTYFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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